Diisopropanolamine
Description
Contextualizing Diisopropanolamine (B56660) within Alkanolamine Chemistry
This compound belongs to the alkanolamine class of chemicals, which are characterized by the presence of at least one hydroxyl (-OH) group and one amino (-NR₂, -NHR, or -NH₂) group within the same molecule. noaa.govcir-safety.org DIPA is specifically classified as a secondary alkanolamine because the nitrogen atom is bonded to two alkyl groups (the 2-hydroxypropyl groups) and one hydrogen atom. nih.govdrugfuture.com
Its structure distinguishes it from other common alkanolamines like monoethanolamine (MEA), a primary amine, and diethanolamine (B148213) (DEA), a secondary amine. Unlike the ethanolamines, which are based on an ethanol (B145695) backbone, DIPA is built upon an isopropanol (B130326) structure. This results in the presence of methyl (-CH₃) side groups, which introduce steric hindrance around the nitrogen atom and the hydroxyl groups. youtube.comnih.gov This steric bulk is a key factor influencing DIPA's chemical behavior, such as its reaction rates and the stability of its reaction products, when compared to less hindered amines like DEA. nih.govosti.gov For instance, this structural feature is significant in applications like gas treating, where it affects the mechanism and efficiency of acid gas absorption. nih.gov
| Compound Name | Chemical Formula | Classification | Key Structural Feature |
| This compound (DIPA) | C₆H₁₅NO₂ | Secondary Alkanolamine | Two 2-hydroxypropyl groups on nitrogen nih.gov |
| Monoethanolamine (MEA) | C₂H₇NO | Primary Alkanolamine | One amino group, one hydroxyl group |
| Diethanolamine (DEA) | C₄H₁₁NO₂ | Secondary Alkanolamine | Two hydroxyethyl (B10761427) groups on nitrogen |
| Triethanolamine (B1662121) (TEA) | C₆H₁₅NO₃ | Tertiary Alkanolamine | Three hydroxyethyl groups on nitrogen |
Functional Group Characterization and Reactivity Potential
The reactivity of this compound is dictated by its two distinct functional groups: a secondary amine group (-NH) and two secondary hydroxyl (-OH) groups. nih.govnoaa.gov This bifunctionality allows it to participate in a wide range of chemical reactions, making it a versatile chemical intermediate. dow.combasf.com
Amine Group Reactivity : The lone pair of electrons on the nitrogen atom makes the amine group basic and nucleophilic. chemicalbook.compressbooks.pub As a base, DIPA readily neutralizes acids to form salts in exothermic reactions. noaa.govchemicalbook.com This property is exploited in its use as a neutralizing agent for fatty acids and in water-based coatings. basf.comchemicalbook.com As a nucleophile, it can react with various electrophiles, including isocyanates, epoxides, anhydrides, and acid halides. noaa.govchemicalbook.com
Hydroxyl Group Reactivity : The secondary alcohol groups can undergo reactions typical of alcohols, such as esterification. For example, DIPA can react with fatty acid esters to produce diisopropanolamides. cir-safety.org
The combination of these functional groups allows DIPA to act as a building block for more complex molecules. It can serve as a cross-linking agent in the production of polyurethanes and as an intermediate in the synthesis of β-hydroxyalkylamides, which are used as crosslinkers in polyester (B1180765) powder coatings. basf.com The reactivity profile of DIPA is generally governed by the principles of functional group chemistry, where specific groups undergo predictable reactions regardless of the rest of the molecule's structure. pressbooks.pub However, the steric hindrance provided by the isopropyl groups can moderate this reactivity, particularly in nucleophilic substitution reactions where the bulky groups may impede access to the reactive center. youtube.comyoutube.com
Scope of Academic Research on this compound
Academic and industrial research on this compound is extensive, focusing on its application as a functional chemical and as a precursor in synthesis.
A primary area of investigation is its role in acid gas treating . DIPA is a key component in the Sulfinol process, where it is used in aqueous solutions to absorb and remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas and other industrial gas streams. basf.comhoseachem.comgov.bc.ca Research in this domain explores the kinetics of absorption, the selectivity for H₂S over CO₂, and the thermodynamics of the system. hoseachem.comresearchgate.net Studies have also focused on the degradation of DIPA under process conditions, identifying major degradation products such as 3-(2-hydroxypropyl)-5-methyl-2-oxazolidone (HPMO) and modeling the kinetics of these degradation pathways. osti.gov The difference in degradation products compared to diethanolamine is often attributed to the steric hindrance of DIPA's structure. osti.gov
Another significant research focus is DIPA's use as a chemical precursor and intermediate . researchgate.net It is studied as a starting material for producing corrosion inhibitors for metalworking fluids and as a building block for synthesizing specialized polymers and crosslinkers. dow.combasf.comcymitquimica.com Research has also been conducted on its use in the synthesis of potent caspase-3 inhibitors. cymitquimica.com
Furthermore, scientific literature includes detailed studies on the fundamental physicochemical properties of DIPA and its solutions, such as density, viscosity, and diffusivity, which are crucial for chemical engineering process design. drugfuture.com Analytical methods, including High-Performance Liquid Chromatography (HPLC), have been developed for its detection and quantification in various matrices. gov.bc.ca More recently, research has expanded into environmental applications, such as the photocatalytic mineralization of DIPA in industrial wastewater, demonstrating its complete degradation under optimized conditions with modified TiO₂ photocatalysts. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol | |
|---|---|---|
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InChI |
InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |
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InChI Key |
LVTYICIALWPMFW-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(CNCC(C)O)O | |
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Molecular Formula |
C6H15NO2, Array | |
| Record name | DIISOPROPANOLAMINE | |
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DSSTOX Substance ID |
DTXSID8020179 | |
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Molecular Weight |
133.19 g/mol | |
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Physical Description |
Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |
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Boiling Point |
480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |
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Flash Point |
259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |
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Solubility |
Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |
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Density |
0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |
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Vapor Density |
4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |
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Vapor Pressure |
0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |
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Impurities |
Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |
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Color/Form |
White waxy solid | |
CAS No. |
110-97-4, 68153-96-8 | |
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| Record name | DIISOPROPANOLAMINE | |
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Melting Point |
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| Record name | DIISOPROPANOLAMINE | |
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Synthetic Pathways and Chemical Modification Strategies
Industrial and Laboratory Synthesis Routes of Diisopropanolamine (B56660)
The production of this compound is primarily achieved through the reaction of ammonia (B1221849) with propylene (B89431) oxide, a process that can be tailored to favor different isopropanolamine products.
Reaction of Ammonia with Propylene Oxide
The cornerstone of industrial this compound production is the reaction between propylene oxide and ammonia. americanelements.comwikipedia.orgwikipedia.orgfishersci.ca This process is typically conducted in the liquid phase under controlled conditions to manage the exothermic nature of the reaction. fishersci.cafishersci.be The synthesis involves the stepwise addition of propylene oxide to ammonia. The initial reaction forms monoisopropanolamine (MIPA), which can then react with another molecule of propylene oxide to yield this compound. A further reaction produces triisopropanolamine (B86542) (TIPA). fishersci.cawikipedia.org
Consequently, the reaction invariably produces a mixture of MIPA, DIPA, and TIPA, which must be separated through subsequent purification steps like fractional distillation to isolate the desired this compound product. fishersci.benih.gov
The specific distribution of these products is influenced by the reaction conditions. Key parameters include:
Molar Ratio: A higher molar ratio of ammonia to propylene oxide favors the formation of the primary amine, monoisopropanolamine. Conversely, increasing the proportion of propylene oxide shifts the product distribution towards di- and triisopropanolamine. Industrial processes may use an ammonia to propylene oxide molar ratio of 5:1 to 8:1 to optimize for DIPA. fishersci.be
Temperature and Pressure: The reaction is executed at elevated temperatures and pressures. A typical industrial process involves preheating the ammonia-propylene oxide mixture to 140–145°C before it enters the reactor, where the temperature is maintained between 148–155°C and the pressure is controlled within 16.0 to 18.0 MPa. fishersci.be Other described conditions range from 50 to 150°C. fishersci.ca
Catalyst/Solvent: The reaction can be performed with aqueous ammonia, where water acts as a catalyst, accelerating the reaction rate. fishersci.cafishersci.be
| Parameter | Value Range | Reference |
|---|---|---|
| Reactants | Ammonia (aqueous or liquid) and Propylene Oxide | americanelements.comfishersci.be |
| Ammonia:Propylene Oxide Molar Ratio | 5:1 to 8:1 | fishersci.be |
| Temperature | 148 - 155 °C | fishersci.be |
| Pressure | 16.0 - 18.0 MPa | fishersci.be |
| Products | Mixture of MIPA, DIPA, TIPA | fishersci.cawikipedia.org |
Alternative Isopropanolamine Routes
While the direct reaction of ammonia and propylene oxide is dominant, an alternative synthetic route involves the reaction of monoisopropanolamine with propylene oxide. wikipedia.org This method is essentially a continuation of the primary synthesis pathway, but it starts with an isolated intermediate to more directly target the production of di- and triisopropanolamine.
Other biosynthetic and catalytic routes have been explored for producing isopropanolamine and its derivatives. For example, the "Threonine Pathway" involves the enzymatic conversion of threonine to isopropanolamine. wikipedia.org Another approach is the catalytic amination of isopropanolamine using ammonia over a Raney Ni catalyst to produce derivatives like 1,2-propanediamine. uni.lu While not direct syntheses of DIPA, these methods highlight the diverse chemical strategies available for creating and modifying isopropanolamines.
Derivatization Methodologies for Enhanced Analytical and Material Properties
The inherent chemical properties of this compound can be strategically modified through derivatization. This process alters the molecule to either improve its detectability in analytical instruments or to functionalize it as a building block for advanced materials.
Derivatization for Spectroscopic and Chromatographic Analysis
Direct analysis of alkanolamines like DIPA can be challenging. fishersci.be Derivatization is often required to enhance properties like volatility for gas chromatography (GC) or to introduce a chromophore for ultraviolet (UV) or fluorescence detection in high-performance liquid chromatography (HPLC). fishersci.benih.gov
For HPLC Analysis: A common method involves derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). fishersci.benih.gov This reagent reacts with the amine group of DIPA to form a derivative with strong UV absorbance and fluorescence properties. nih.gov The general procedure involves mixing the sample with a borate (B1201080) buffer (to maintain an alkaline pH), adding the FMOC-Cl reagent dissolved in a solvent like acetonitrile, and incubating the mixture. nih.gov The resulting derivatized product can then be directly analyzed by reverse-phase HPLC. nih.gov
For Gas Chromatography (GC) Analysis: The high polarity of DIPA can lead to poor peak shape (tailing) and low reproducibility in GC analysis. nih.gov To overcome this, DIPA can be converted into a more volatile and less polar derivative. A common technique is silylation, where the active hydrogens on the amine and hydroxyl groups are replaced with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group. nih.govfishersci.ca This is often achieved by reacting the analyte with a silylating reagent. nih.gov This process reduces the compound's polarity and boiling point, making it suitable for GC analysis. nih.govfishersci.ca
| Analytical Technique | Derivatizing Agent | Purpose | Reference |
|---|---|---|---|
| HPLC | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Adds a fluorescent and UV-active group for enhanced detection. | fishersci.benih.gov |
| GC | Silylating agents (e.g., for TMS derivatization) | Increases volatility and thermal stability, reduces polarity. | nih.govfishersci.ca |
Functionalization for Advanced Material Design (e.g., Boronic Esters)
The dual hydroxyl and amine functionalities of this compound make it a valuable building block for creating polymers and other advanced materials. wikipedia.org A notable application is in the synthesis of this compound boronic esters (DIPABs). fishersci.ca
These esters are formed through the reaction of DIPA with a boronic acid. The resulting DIPABs feature an internal boron-nitrogen coordination bond, which significantly enhances their hydrolytic stability compared to analogous boronic esters made from diethanolamine (B148213). fishersci.ca This improved stability is crucial for materials intended for use in aqueous environments.
These stable yet dynamic boronic ester linkages are being leveraged in materials science to create:
Responsive Hydrogels: DIPABs can be used as cross-linkers to form hydrogel networks. These hydrogels exhibit enhanced stability, making them suitable for biomedical applications such as long-term, sustained drug release for wound healing. fishersci.cawikipedia.org
Recyclable Polymers: The dynamic nature of the boronic ester bond allows for the design of recyclable cross-linked polymers and robust adhesive materials. fishersci.ca
Beyond boronic esters, the pendent hydroxyl groups of DIPA allow it to act as a cross-linking agent and a building block in the synthesis of polyurethanes. wikipedia.org
Reaction Mechanisms and Kinetics of Diisopropanolamine Systems
Mechanism of Acid Gas Absorption by Diisopropanolamine (B56660) Solutions
This compound (DIPA) is a secondary alkanolamine utilized in industrial gas treating processes for the removal of acid gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S). utwente.nlatlantis-press.com Its chemical structure, featuring a secondary amine group and two hydroxyl groups, dictates its reactivity and absorption characteristics. nih.gov The kinetics of these absorption reactions are crucial for the design and optimization of gas sweetening units. tandfonline.comtandfonline.com
The reaction between CO₂ and secondary amines like DIPA in aqueous solutions is complex and can be described by two primary mechanisms: the zwitterion mechanism and the termolecular mechanism. htcextraction.comresearchgate.netepa.gov
The zwitterion mechanism proposes a two-step process. Initially, DIPA reacts with CO₂ to form a zwitterion intermediate. This intermediate is then deprotonated by a base present in the solution (such as another DIPA molecule, water, or hydroxide (B78521) ion) to form a stable carbamate. osti.govijche.com
Step 1: Zwitterion formation R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻
Step 2: Deprotonation R₂N⁺HCOO⁻ + B ⇌ R₂NCOO⁻ + BH⁺ (where B is a base)
The termolecular mechanism suggests a single-step reaction where a molecule of DIPA, a molecule of CO₂, and a base interact simultaneously to form the products directly, bypassing the stable zwitterion intermediate. htcextraction.comosti.gov This is often described as forming a loosely bound encounter complex. htcextraction.com
R₂NH + CO₂ + B ⇌ R₂NCOO⁻ + BH⁺
The choice between the zwitterion and termolecular models to accurately represent the kinetic data can depend on the specific experimental conditions. htcextraction.com Some research indicates that the termolecular mechanism can better explain all observed kinetic phenomena under certain conditions. htcextraction.com
DIPA is also effective in removing hydrogen sulfide (H₂S) from gas streams. utwente.nlnih.gov Unlike the reaction with CO₂, the reaction between H₂S and alkanolamines is generally considered to be an instantaneous acid-base reaction. utwente.nl H₂S, being a weak acid, readily donates a proton to the basic amine.
R₂NH + H₂S ⇌ R₂NH₂⁺ + HS⁻
This reaction is typically very fast, and the absorption is often limited by the rate of mass transfer rather than the chemical reaction kinetics. utwente.nl DIPA is known for its selective absorption of H₂S in the presence of CO₂, which is advantageous in processes where selective H₂S removal is desired. atlantis-press.comsid.ir This selectivity stems from the slower reaction kinetics of DIPA with CO₂ compared to the instantaneous reaction with H₂S. utwente.nlsid.ir
The efficiency of H₂S absorption can be influenced by the composition of the amine solution. For example, the addition of other amines like piperazine (B1678402) (Pz) can affect the H₂S loading capacity. researchgate.netacs.org Studies have shown that at high gas loadings, increasing the concentration of Pz in a DIPA solution can enhance the absorption of H₂S. researchgate.net
The substitution of water with organic solvents like monoethylene glycol (MEG) has been shown to reduce the kinetic rates of CO₂ absorption with DIPA. researchgate.net The polarity of the solvent is a key factor; the chemical absorption rate of CO₂ with DIPA has been studied in various polar organic solvents, including methanol, ethanol (B145695), ethylene (B1197577) glycol, and propylene (B89431) carbonate. researchgate.net The reaction rate constants often show a correlation with the solubility parameter of the solvent. researchgate.net
In non-aqueous protic solvents like alcohols, the reaction mechanism can still proceed, but the nature of the base for deprotonation in the zwitterion mechanism or for participation in the termolecular mechanism changes. acs.org In aprotic solvents, the reaction pathways can be significantly different. For instance, in propylene carbonate, the kinetics of CO₂ absorption might indicate a carbonate-forming pathway involving the alkanolamine itself. acs.org
The addition of co-solvents to aqueous DIPA solutions can also modify the absorption characteristics. For example, blending DIPA with other amines like triethanolamine (B1662121) (TEA) or 2-amino-2-methyl-1-propanol (B13486) (AMP) and piperazine (Pz) can alter the absorption capacity and selectivity for CO₂ and H₂S. sid.irresearchgate.netnih.gov Adding activators like piperazine to a DIPA solution can enhance the CO₂ reaction rate while potentially reducing the selectivity for H₂S. sid.ir
Ligand-Metal Coordination Chemistry Involving this compound
Beyond its role in gas treating, this compound (dipaH₃) is a versatile ligand in coordination chemistry. Its three potential donor sites—the nitrogen atom of the secondary amine and the oxygen atoms of the two hydroxyl groups—allow it to bind to metal ions in various ways. psu.edu It can act as a chelating ligand, binding to a single metal center, or as a bridging ligand, connecting two or more metal centers. psu.eduwikipedia.org This functionality is crucial in the synthesis of polynuclear metal clusters with interesting structural and magnetic properties.
The flexible nature of the this compound ligand allows it to facilitate the linking of smaller metal-containing units into larger structures. rsc.orgnih.gov This has been demonstrated in the dimerization of trinuclear iron(III) complexes into hexanuclear clusters. rsc.orgnih.gov In these structures, the dipaH₃ ligand, typically in a deprotonated form (dipaH₂⁻), bridges metal centers, inducing the formation of a larger cluster. psu.edursc.org
For example, the reaction of [Fe₃O(O₂CPh)₆(H₂O)₃]⁺ with dipaH₃ leads to the formation of a hexanuclear iron cluster, [Fe₆(O)₂(OH)₂(O₂CPh)₁₀(dipaH₂)₂]. rsc.orgnih.gov In this cluster, two {Fe₃O} units are fused together, and the deprotonated this compound ligands bridge iron atoms within the structure. psu.edursc.org One of the alcohol arms of the ligand bridges two iron centers (μ₂-bridging), while the nitrogen atom coordinates to one of the iron atoms terminally. psu.edursc.org
Furthermore, this compound can act as a propagating ligand, leading to the formation of one-dimensional (1D) coordination polymers. rsc.orgnih.gov In the case of a cobalt complex, the dipaH₃ ligand not only facilitates the dimerization of a dinuclear starting material into a tetranuclear cluster but also links these tetrameric units into a 1D chain. rsc.orgnih.gov This demonstrates the ligand's ability to control the dimensionality and nuclearity of the resulting metal-organic framework.
The way in which this compound bridges metal centers directly influences the magnetic properties of the resulting polynuclear complexes. rsc.orgnih.gov A bridging ligand is a ligand that connects two or more metal atoms. wikipedia.org In polynuclear clusters, the bridging ligands mediate magnetic exchange interactions between the paramagnetic metal ions. dalalinstitute.com This interaction can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment of spins). dalalinstitute.com
In the hexanuclear iron(III) clusters formed with this compound, the bridging ligands (including the deprotonated alcohol arm of dipaH₂⁻, hydroxide ions, and carboxylates) create pathways for antiferromagnetic exchange between the high-spin Fe³⁺ centers. psu.edursc.org However, the specific geometry of the bridging and the arrangement of the metal ions can lead to a phenomenon known as spin frustration. rsc.orgnih.gov This results in a non-zero ground spin state (e.g., S = 5) for the cluster, despite the individual antiferromagnetic interactions. rsc.orgnih.gov
The magnetic properties of these materials are highly dependent on the structure. For instance, in the Fe₆ clusters, the relative position of the exchange pathways has been shown to determine the ground spin state. rsc.orgnih.gov The study of these magnetic coupling phenomena is crucial for the development of new materials with specific magnetic properties, such as single-molecule magnets. rsc.org
Hydrolytic Stability Mechanisms of this compound Derivatives
The stability of this compound derivatives in the presence of water is a critical factor, particularly in applications where they are used to form reversible chemical bonds. The inherent structure of DIPA allows for the formation of derivatives with enhanced hydrolytic stability compared to analogous compounds.
Boron-Nitrogen Internal Coordination Effects
The formation of an internal dative bond between the nitrogen atom and the boron atom in this compound-derived boronic esters is a key factor in their enhanced hydrolytic stability. acs.orgnih.gov This intramolecular coordination creates a protective environment for the boronic ester, making it less susceptible to hydrolysis. nih.gov The presence of this B-N coordination has been shown to significantly increase the stability of these compounds in aqueous environments. nih.gov
Research has demonstrated that this compound boronic esters (DIPABs) exhibit greater hydrolytic stability than their diethanolamine (B148213) boronic ester (DEAB) counterparts. acs.org This increased stability is attributed to the steric hindrance provided by the methyl groups on the isopropanol (B130326) arms, which further shields the boron center from attack by water molecules. The combination of the internal B-N bond and steric effects results in a more robust molecule. acs.orgresearchgate.net
Dynamic Exchange Reactions and Kinetic Parameter Analysis
The stability of boronic esters is inversely related to their activation energy for dynamic exchange. acs.org Higher activation energy indicates greater stability. acs.org Studies using variable-temperature nuclear magnetic resonance (VT-NMR) have been conducted to analyze the kinetic parameters of transesterification reactions involving DIPABs. acs.org
For instance, the exchange reaction between a this compound boronic ester (DIPAB-4) and phenylboronic acid (PBA) was investigated. As the temperature increased, the rate of reaction also increased, leading to a decrease in the concentration of reactants and an increase in the concentration of products. acs.org The activation energy (Ea) for this reaction was determined to be 57.23 kJ/mol. acs.org Another study on the reaction between DIPAB-1 and 4-hydroxyphenylboronic acid (HPBA) yielded an activation energy of 53.78 kJ/mol. acs.org These values are approximately 10 kJ/mol higher than those of other internally B-N coordinated boronic esters, indicating the superior stability of DIPABs. acs.org
Interestingly, exchange reactions between different DIPAB molecules, such as DIPAB-4 and DIPAB-1, were found to be challenging even at elevated temperatures (60 or 100 °C). acs.org It is hypothesized that the presence of water may be necessary to facilitate such transesterification reactions. acs.org This resistance to self-exchange further underscores the inherent stability of the this compound boronic ester structure.
Interactive Table: Activation Energies of Transesterification Reactions
| Reactant 1 | Reactant 2 | Activation Energy (Ea) in kJ/mol |
| DIPAB-4 | Phenylboronic Acid (PBA) | 57.23 acs.org |
| DIPAB-1 | 4-hydroxyphenylboronic acid (HPBA) | 53.78 acs.org |
Nitrosation Reactions Involving this compound
This compound, as a secondary amine, can react with nitrosating agents to form N-nitrosothis compound (NDIPA). cir-safety.orgikw.org This reaction is a significant consideration in industries where DIPA is used, such as in cosmetics and personal care products. cir-safety.orgikw.org The formation of nitrosamines is a concern due to their potential carcinogenicity. ikw.org
The nitrosation reaction can occur when DIPA comes into contact with nitrosating agents like nitrites (NO2-) or nitrogen oxides (NOx) under certain conditions. ikw.orgcir-safety.org The reaction is favored in acidic conditions, but can also occur under neutral or alkaline conditions depending on the specific nitrosating agent and substrate. cir-safety.orgecetoc.org The presence of secondary amines like this compound as impurities in other raw materials can also lead to the formation of nitrosamines in finished products. ikw.orgcir-safety.org
To mitigate the risk of nitrosamine (B1359907) formation, it is recommended to avoid using DIPA in formulations containing known N-nitrosating agents. cir-safety.org The use of inhibitors, such as antioxidants like vitamin C and vitamin E, can also help to prevent the nitrosation reaction by scavenging nitrite. researchgate.net
Acid-Base Reaction Equilibria and Salt Formation
This compound is a weak base due to the presence of the nitrogen atom with a lone pair of electrons, which can accept a proton. gov.bc.calibretexts.org In aqueous solutions, it establishes an equilibrium where it can react with water to form the diisopropanolammonium ion and hydroxide ions, thereby increasing the pH of the solution. solubilityofthings.comlibretexts.org
The general equilibrium for a weak base like DIPA in water can be represented as: DIPA(aq) + H₂O(l) ⇌ DIPA-H⁺(aq) + OH⁻(aq)
The strength of DIPA as a base is quantified by its base ionization constant (Kb). libretexts.org
DIPA readily reacts with acids in a neutralization reaction to form the corresponding diisopropanolammonium salt. cir-safety.orgsolubilityofthings.com This is a classic acid-base reaction where the base (DIPA) accepts a proton from the acid. libretexts.org
For example, the reaction with a generic acid (HA) is: DIPA + HA → [DIPA-H]⁺A⁻
The resulting salt will have properties determined by the conjugate acid of DIPA and the conjugate base of the acid. libretexts.orgriversidelocalschools.com If the salt is formed from a strong acid, the resulting solution will be acidic due to the hydrolysis of the diisopropanolammonium ion. libretexts.orgkhanacademy.org Conversely, if the salt is formed from a weak acid, the pH of the solution will depend on the relative strengths of the diisopropanolammonium ion as an acid and the conjugate base of the weak acid as a base. riversidelocalschools.comkhanacademy.org
Spectroscopic and Structural Elucidation of Diisopropanolamine and Its Complexes
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of diisopropanolamine (B56660) in solution.
Proton NMR for Molecular Fingerprinting
Proton (¹H) NMR spectroscopy serves as a fundamental tool for confirming the structure of this compound. The resulting spectrum provides a unique "fingerprint" of the molecule, with chemical shifts indicating the electronic environment of each proton. For this compound, characteristic peaks are observed for the methyl groups (CH₃), typically in the range of δ 1.05–1.15 ppm, and for the hydroxyl protons (–OH), which appear around δ 3.4–3.6 ppm. benchchem.com The successful synthesis of this compound boronic esters (DIPABs) has been confirmed using ¹H NMR, among other techniques. acs.orgacs.org The chemical shifts are influenced by the solvent used and the concentration of the sample. sigmaaldrich.comcarlroth.com
Below is an interactive table detailing the ¹H NMR chemical shifts for this compound in Chloroform-d (CDCl₃).
| Assignment | Chemical Shift (ppm) |
| A | 3.85 |
| B | 3.39 |
| C | 2.62 |
| D | 2.50 |
| E | 1.157 |
| Data sourced from ChemicalBook. chemicalbook.com |
Variable-Temperature NMR for Kinetic Studies
Variable-temperature (VT) NMR is a powerful technique used to study the kinetics of dynamic processes, such as chemical exchange reactions involving this compound derivatives. acs.orgauckland.ac.nz By recording NMR spectra at different temperatures, researchers can determine the kinetic parameters of these reactions. acs.org For instance, VT-NMR has been employed to investigate the dynamic exchange between a this compound boronic ester (DIPAB-4) and phenylboronic acid (PBA). acs.org The ¹H NMR results from such studies show that as the temperature increases, the concentrations of the reactants decrease while the concentrations of the products increase, allowing for the calculation of activation energies for the dynamic exchange. acs.org
Infrared and Raman Spectroscopic Analysis of Functional Groups and Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and how they interact in various chemical environments. unitechlink.comusn.no
Infrared spectroscopy is particularly useful for identifying the characteristic vibrational modes of a molecule. unitechlink.com In this compound, the IR spectrum clearly shows stretching bands for the amine (–NH) and hydroxyl (–OH) functional groups. benchchem.com A broad absorption band around 3400 cm⁻¹ and 1600 cm⁻¹ is indicative of the O-H and N-H stretching vibrations, respectively. researchgate.net The presence of these functional groups can be confirmed by observing these characteristic peaks. researchgate.net For example, in a study of new hexanuclear Fe₆ clusters, selected IR bands for a complex containing this compound were identified at 3416 cm⁻¹ (medium), 2963 cm⁻¹ (strong), and 1565 cm⁻¹ (strong), among others. psu.edu Raman spectroscopy offers complementary information, and a key advantage over IR spectroscopy is that water exhibits very weak Raman scattering, which is beneficial when studying aqueous systems. usn.no
The table below summarizes key IR absorption frequencies for functional groups found in this compound and its derivatives.
| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode |
| O-H (alcohol) | 3550-3200 | Stretching, H-bonded |
| N-H (amine) | 3350-3310 | Stretching |
| C-H (alkane) | 2963 | Stretching |
| N-H (amine) | 1650 | Bending |
| C-O (alcohol) | ~1050 | Stretching |
| Data compiled from various spectroscopic resources. benchchem.comunitechlink.compsu.eduwwjmrd.com |
X-Ray Crystallographic Studies of this compound and Coordination Compounds
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive structural information for this compound and its complexes. carleton.edu
Single-Crystal X-ray Diffraction for Absolute Structure Determination
SC-XRD studies on this compound boronic esters (DIPABs) have provided insights into their hydrolytic stability. acs.org The analysis of bond lengths, such as the boron-nitrogen coordination bond, helps to explain the properties of these molecules. acs.org For instance, the boron-nitrogen coordination bond lengths in various DIPABs have been determined to be in the range of 1.653 Å to 1.724 Å. acs.org This technique has also been used to determine the crystal structures of metal-organic frameworks and other coordination polymers where this compound acts as a ligand. psu.edusemanticscholar.org
The following table presents selected crystallographic data for a this compound-containing iron complex.
| Parameter | Value |
| Formula | C₉₃H₉₆.₅N₇.₅O₂₉Fe₆ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 13.560(3) |
| b (Å) | 16.488(3) |
| c (Å) | 23.361(5) |
| α (°) | 89.26(3) |
| β (°) | 84.77(3) |
| γ (°) | 79.79(3) |
| Data for complex [Fe₆(O)₂(OH)₂(O₂CPh)₁₀(dipaH₂)₂]·5.5MeCN·1H₂O. psu.edu |
Investigation of Non-Spherical Electron Densities
For high-resolution structural analysis, the assumption of spherical electron density around atoms is no longer sufficient. nih.gov Advanced techniques allow for the investigation of non-spherical electron densities, providing a more accurate picture of bonding and electronic structure. acs.org This type of analysis has been applied to this compound boronic esters to better understand their stability. acs.org By using methods that model aspherical atomic form factors, researchers can generate electron localization function (ELF) and Laplacian electron density maps. acs.org These maps reveal details about electron concentration and delocalization, which are crucial for explaining molecular properties that cannot be fully understood from simple bond length comparisons. acs.orgresearchgate.net This approach offers a deeper insight into the subtle electronic effects that govern the reactivity and stability of this compound-based compounds. acs.org
Computational and Theoretical Studies of Diisopropanolamine
Density Functional Theory (DFT) Calculations for Reaction Energetics and Mechanisms
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations are employed to determine the thermochemistry of chemical processes and to elucidate complex reaction mechanisms by mapping out the potential energy surface. mdpi.comarxiv.org
While specific DFT studies on the hydrolysis of diisopropanolamine (B56660) are not extensively detailed in the available literature, the methodology is well-established for analyzing similar processes. DFT is a common tool for studying the kinetics and mechanisms of hydrolysis reactions. arxiv.org This approach involves calculating the energies of reactants, products, and, crucially, the transition states that connect them.
The process for stability profiling and studying hydrolysis would involve:
Reactant and Product Optimization: The geometric structures of this compound and its potential hydrolysis products are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for the hydrolysis reaction. This represents the highest energy point along the reaction pathway.
Energy Barrier Calculation: The energy difference between the reactants and the transition state determines the activation energy barrier. A higher barrier indicates a slower reaction rate, providing a measure of the compound's kinetic stability against hydrolysis under specific conditions.
These calculations can be performed in the gas phase or, more realistically, by incorporating solvent models to simulate aqueous environments, thus providing a comprehensive stability profile of this compound.
DFT is a highly effective tool for predicting the optimized molecular geometry and various electronic properties of molecules like this compound. researchgate.net The calculations begin by optimizing the molecule's structure to find the most stable arrangement of its atoms. From this optimized geometry, a range of electronic properties can be determined.
Key electronic properties calculated using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov
Molecular Electrostatic Potential (ESP): ESP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. nih.gov These maps are invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, such as those around lone pairs on oxygen or nitrogen atoms, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. nih.govmdpi.com For this compound, ESP maps would highlight the nucleophilic character of the nitrogen atom and the potential for hydrogen bonding at the hydroxyl groups.
Table 1: Electronic Properties Calculable via DFT
| Property | Description | Significance for this compound |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecular structure. | Provides a baseline for calculating reaction energies and stability. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons (nucleophilicity of the nitrogen atom). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (ESP) | The potential experienced by a positive point charge at the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. nih.govmdpi.com |
Molecular Dynamics Simulations of this compound in Solution
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tudelft.nl While specific MD studies focusing solely on this compound are not widely published, the methodology has been extensively applied to other alkanolamines in aqueous solutions to understand their thermodynamic and transport properties. tudelft.nlnih.govnih.gov
An MD simulation of this compound in an aqueous solution would typically involve the following steps:
Force Field Development: A classical force field is parameterized to accurately describe the intramolecular (bond stretching, angle bending, torsions) and intermolecular (van der Waals, electrostatic) interactions for this compound and water molecules.
System Setup: A simulation box is created and populated with a defined number of this compound and water molecules to achieve a specific concentration. nih.gov
Equilibration and Production Run: The system is first allowed to equilibrate at a constant temperature and pressure (NPT ensemble) to reach a stable state. Following equilibration, a longer "production run" simulation is performed, during which the trajectory data (positions, velocities, and forces of all atoms) is saved at regular intervals. mdpi.com
Trajectory Analysis: The saved trajectories are analyzed to compute various macroscopic and microscopic properties of the solution.
MD simulations provide valuable insights into:
Structural Properties: Radial distribution functions (RDFs) can be calculated to understand the solvation structure, revealing how water molecules arrange themselves around the amine's functional groups and quantifying hydrogen bonding between this compound and water. nih.gov
Thermodynamic Properties: Properties such as the density and excess molar volume of the aqueous solution can be calculated as a function of concentration and temperature. nih.gov
Transport Properties: The simulations can be used to calculate self-diffusion coefficients of both this compound and water, providing information on molecular mobility within the solution. The viscosity of the solution can also be estimated. tudelft.nl
Table 2: Properties Obtainable from MD Simulations of Aqueous DIPA
| Property | Description | Relevance |
|---|---|---|
| Density | Mass per unit volume of the aqueous solution. | Fundamental physical property for process design. |
| Self-Diffusion Coefficient | A measure of the translational mobility of molecules in the solution. tudelft.nl | Important for understanding mass transfer rates in absorption processes. |
| Viscosity | A measure of the fluid's resistance to flow. | Affects pumping costs and hydrodynamic performance in industrial equipment. |
| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. | Provides detailed insight into the solvation shell structure and hydrogen bonding network. nih.gov |
| Hydrogen Bond Analysis | Quantification of hydrogen bonds between DIPA-DIPA, DIPA-water, and water-water. | Explains the non-ideal behavior of the mixture and its thermodynamic properties. |
Thermodynamic Modeling of Phase Equilibria in Gas-Liquid Systems
Thermodynamic models are essential for the design and optimization of industrial processes involving this compound, such as natural gas sweetening. researchgate.net These models predict the phase behavior, particularly the solubility of acid gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) in aqueous DIPA solutions under various conditions of temperature, pressure, and concentration. sid.ir
Equations of State (EOS) are thermodynamic models that relate pressure, volume, and temperature for a substance. In the context of gas-liquid systems, they are used to calculate the fugacity of components in both the vapor and liquid phases, which is essential for phase equilibrium calculations.
For systems containing alkanolamines like this compound, standard EOS models are often combined with models for chemical reactions in the liquid phase.
Peng-Robinson (PR) EOS: The Peng-Robinson EOS is frequently used to calculate the number of moles of a gas, such as CO₂, that are present in storage cylinders and injected into a reactor for solubility measurements. ntnu.no It is also used to calculate the fugacity coefficient in the vapor phase for vapor-liquid equilibrium modeling. ijcce.ac.ir
Electrolyte Cubic Square-Well (eCSW) EOS: This model has been specifically applied to predict the total and partial pressure of H₂S over aqueous solutions of this compound. researchgate.net The eCSW model is an electrolyte EOS that can account for the presence of ionic species that form from the reaction of H₂S with the amine in the aqueous phase.
Table 3: Comparison of EOS Models for DIPA Systems
| EOS Model | Description | Application in DIPA Systems |
|---|---|---|
| Peng-Robinson (PR) | A cubic equation of state widely used in the oil and gas industry. | Calculating gas phase properties and fugacity in VLE models for CO₂/H₂S in DIPA. ntnu.noijcce.ac.ir |
| Electrolyte Cubic Square-Well (eCSW) | An equation of state that incorporates terms for electrolyte interactions. | Modeling the solubility of H₂S in aqueous DIPA solutions, accounting for ionic species. researchgate.net |
| Electrolyte Cubic Plus Association (eCPA) | An EOS that accounts for both electrolyte interactions and hydrogen bonding (association). sid.ir | Modeling acid gas solubility in various aqueous alkanolamine solutions. sid.ir |
Activity coefficient models are used to describe the deviations from ideal behavior in the liquid phase. nih.gov They are crucial for accurately modeling the solubility of gases in complex liquid mixtures like aqueous this compound. These models provide a value for the activity coefficient (γ) of each component, which relates its activity to its mole fraction.
UNIQUAC Model: The Universal Quasi-Chemical (UNIQUAC) model is a widely used activity coefficient model. Its expression for the excess Gibbs energy consists of two parts: a combinatorial term that accounts for differences in molecular size and shape, and a residual term that accounts for intermolecular forces. wikipedia.org
UNIQUAC-NRF Model: The UNIQUAC-Non-Random Factor (NRF) model is an extension based on the local composition expression of UNIQUAC. core.ac.uk A modified version of the UNIQUAC-NRF model has been successfully used to calculate the activity coefficients for species in the H₂S-DIPA-water system. researchgate.net This model often incorporates a term for long-range electrostatic interactions, such as the Pitzer-Debye-Hückel equation, to account for the presence of ions in the solution, while the UNIQUAC-NRF part handles the short-range contributions. researchgate.netcivilica.com
Table 4: Features of Activity Coefficient Models
| Model | Key Features | Applicability to DIPA Systems |
|---|---|---|
| UNIQUAC | Separates excess Gibbs energy into combinatorial and residual parts. wikipedia.org Accounts for molecular size and interaction energies. | Forms the basis for more advanced models used for DIPA solutions. nih.gov |
| Electrolyte-NRTL | A local composition model that accounts for non-ideal behavior in concentrated electrolyte solutions. | Mentioned as a common model for CO₂ solubility in amine solutions. nih.gov |
| UNIQUAC-NRF | Based on the UNIQUAC local composition concept and the Non-Random Factor model. core.ac.ukresearchgate.net | Specifically used to model the non-ideality of the liquid phase in the H₂S-DIPA-water system. researchgate.net |
Machine Learning Approaches and Chemometrics in this compound Research
In recent years, the application of machine learning and chemometric techniques has introduced sophisticated methodologies for the analysis and optimization of chemical processes involving this compound (DIPA). These computational tools offer powerful alternatives to traditional experimental approaches, enabling more efficient and accurate modeling of complex systems. By leveraging statistical and algorithmic methods, researchers can gain deeper insights into the behavior of DIPA in various applications, particularly in the context of carbon dioxide (CO2) capture.
Chemometrics, a discipline that utilizes mathematical and statistical methods to analyze chemical data, plays a crucial role in enhancing the sustainability and efficiency of analytical techniques. mdpi.com When applied to processes involving DIPA, chemometrics can aid in experimental design, data analysis, and process optimization, ultimately leading to reduced time, energy, and solvent consumption. mdpi.com
Machine learning, a subset of artificial intelligence, allows computer systems to learn from and make predictions based on data without being explicitly programmed. nitrkl.ac.in Techniques such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) have emerged as valuable tools in this compound research for process optimization and predictive modeling. nih.gov These methods are particularly adept at handling the complex, non-linear relationships that often characterize chemical systems.
Response Surface Methodology (RSM) for Process Optimization
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. uomustansiriyah.edu.iqkashanu.ac.ir It is particularly useful for modeling and analyzing problems in which a response of interest is influenced by several variables and the objective is to optimize this response. uomustansiriyah.edu.iqresearchgate.net The primary goal of RSM is to explore the relationships between several explanatory variables and one or more response variables. mdpi.com
In the context of this compound research, RSM has been effectively employed to optimize processes such as CO2 capture. nih.gov A key advantage of RSM is its ability to reduce the number of experimental runs required to gather sufficient data for statistically meaningful results, making it a cost-effective and efficient optimization tool. uomustansiriyah.edu.iq By fitting a polynomial equation to the experimental data, RSM provides a model that can predict the response for any given set of input parameters.
A study on the equilibrium solubility of CO2 in a blended aqueous solution of this compound (DIPA) and 2-amino-2-methyl-1-propanol (B13486) (AMP) utilized RSM to model the system. nih.gov The researchers developed a model to estimate the equilibrium solubility and partial pressure of CO2 based on experimental data. The predictive capability of the RSM model was evaluated using statistical measures such as the coefficient of determination (R²). For the prediction of CO2 partial pressure, the RSM model demonstrated a high degree of accuracy with an R² value of 0.9997. nih.gov
Table 1: Comparison of Predictive Models for CO2 Partial Pressure
| Model | R² Value |
|---|---|
| Response Surface Methodology (RSM) | 0.9997 |
This table illustrates the high accuracy of the RSM model in predicting CO2 partial pressure in a DIPA-containing solution, as indicated by the R² value. nih.gov
Artificial Neural Networks (ANN) for Predictive Modeling
Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. nih.gov They are powerful tools for modeling complex, non-linear relationships and have found widespread application in various scientific and engineering fields, including chemical engineering. nih.govnih.gov ANNs consist of interconnected nodes, or "neurons," organized in layers that process information and learn from data. nih.gov
In this compound research, ANNs have been utilized for predictive modeling, offering a more flexible and often more accurate alternative to traditional regression-based models. nih.govnih.gov They are particularly well-suited for capturing the intricate interplay of factors that influence the behavior of chemical systems.
In the same study that applied RSM to model CO2 solubility in a DIPA/AMP blend, an ANN model was also developed. nih.gov The ANN was trained on the experimental data to predict the equilibrium solubility and partial pressure of CO2. The performance of the ANN model was found to be exceptionally high, with an R² value of 0.9999 for the prediction of CO2 partial pressure, indicating a near-perfect correlation between the model's predictions and the experimental data. nih.gov This slightly outperformed the RSM model, showcasing the predictive power of ANNs in this application.
The structure of the ANN used in this study consisted of an input layer, one or more hidden layers, and an output layer. The input variables would typically include parameters such as the concentrations of the amines, the temperature, and the CO2 loading, while the output would be the predicted CO2 partial pressure or solubility.
Table 2: Key Parameters in the DIPA/AMP System for CO2 Solubility Modeling
| Parameter | Description |
|---|---|
| This compound (DIPA) Concentration | The concentration of the primary amine in the aqueous solution. |
| 2-Amino-2-methyl-1-propanol (AMP) Concentration | The concentration of the secondary amine in the aqueous solution. |
| Temperature | The operating temperature of the system. |
| CO2 Loading | The amount of CO2 absorbed per mole of total amine. |
This table outlines the key variables considered in the development of predictive models for CO2 solubility in the DIPA/AMP system. nih.gov
The successful application of both RSM and ANN in modeling the behavior of this compound in CO2 capture processes highlights the significant potential of machine learning and chemometric approaches in advancing the understanding and optimization of complex chemical systems. nih.gov
Advanced Applications and Research Frontiers in Materials and Chemical Engineering
Diisopropanolamine (B56660) in Polymer Science and Engineering
This compound (DIPA) is a versatile chemical compound that is increasingly finding application in the field of polymer science and engineering. Its unique structure, featuring both secondary amine and hydroxyl functional groups, allows it to act as a monomer, a cross-linking agent, and a functional additive, enabling the modification and enhancement of a wide range of polymeric materials.
This compound serves as a crucial building block and modifying agent in the synthesis of various polymers, where it can be integrated into the polymer backbone or used as a pendant group to impart specific properties. Its utility as a neutralization agent for anionic stabilized resins is particularly noteworthy in the formulation of waterborne stoving enamels based on polyesters, alkyds, and acrylic resins. In these systems, DIPA not only neutralizes the resin but also aids in the film-forming process of the enamel. basf.com
Furthermore, the bifunctional nature of this compound, possessing both hydroxyl and amine groups, makes it a suitable candidate for creating polyurethane additives. univarsolutions.com The compound can react with isocyanates through its hydroxyl groups to form urethane linkages, while the amine group can be used for further reactions or to introduce specific functionalities. This allows for the precise tailoring of polymer properties to meet the demands of various applications, including coatings, plastics, and surfactants. univarsolutions.com
The role of this compound extends to its use as an intermediate in the production of specialized crosslinkers. For instance, it is a precursor in the synthesis of a specific ß-hydroxyalkylamide, which is employed as a crosslinker in polyester (B1180765) powder coatings. basf.com This demonstrates the compound's integral role in developing robust and durable coating systems.
Table 1: Applications of this compound in Polymer Modification
| Application Area | Role of this compound | Resulting Polymer System |
| Waterborne Stoving Enamels | Neutralization Agent, Film Forming Supporter | Polyesters, Alkyds, Acrylic Resins |
| Polyurethane Formulations | Additive, Building Block | Polyurethanes |
| Polyester Powder Coatings | Intermediate for Crosslinker Synthesis | Cross-linked Polyesters |
The ability of this compound to participate in cross-linking reactions is a key aspect of its application in polymer engineering. Cross-linked polymers exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. This compound can be utilized as a cross-linking agent due to its dual functionality, enabling the formation of three-dimensional polymer networks. basf.com
A significant advancement in this area is the development of a novel this compound boronic ester (DIPAB) hydrogel. This hydrogel represents a highly stable boronic ester cross-linked network. Research has shown that the introduction of a methyl group in the this compound structure enhances the hydrolytic stability of the boronic ester. This is attributed to an increased conjugation effect, steric hindrance, and a more covalent character of the boron-nitrogen coordination bond, which also reduces the strain of the five-membered ring.
The enhanced stability of the DIPAB hydrogel opens up new possibilities for its use in biomedical applications, such as in responsive drug carriers and for sustained drug release. The dynamic nature of the boronic ester bonds also makes these hydrogels potentially useful in the development of recyclable cross-linked polymers.
Table 2: Comparison of Boronic Ester Hydrogel Stability
| Feature | This compound Boronic Ester (DIPAB) | Diethanolamine (B148213) Boronic Ester (DEAB) |
| Hydrolytic Stability | Significantly Greater | Lower |
| Dynamic Exchange Activation Energy | Higher | Lower |
| Structural Contributors to Stability | Methyl group enhancing conjugation, steric effect, and B-N bond covalency; reduced ring tension. | Less steric hindrance and different electronic effects. |
This compound in Cement Chemistry and Construction Materials
In the realm of cement chemistry and construction materials, alkanolamines, including derivatives of this compound, are utilized as organic admixtures to influence the hydration process and enhance the performance of cementitious systems.
Specifically, EDIPA has been observed to facilitate the formation of ettringite (AFt) and its subsequent transformation to monosulfoaluminate (AFm). Furthermore, EDIPA influences the crystal structure and morphology of calcium hydroxide (B78521) (Ca(OH)₂), a key hydration product. With increasing EDIPA content, the morphology of Ca(OH)₂ crystals has been observed to change from long hexagonal columns to shorter ones, and eventually to irregularly radiating lamellar structures. This suggests that EDIPA inhibits the vertical growth of Ca(OH)₂ crystals.
The impact of EDIPA on the compressive strength of steel slag-cement mortar is also notable. While lower concentrations can enhance both early and late strength, higher concentrations may be less favorable for early strength but provide a more significant enhancement of late strength.
Table 3: Effect of Ethanol-diisopropanolamine (EDIPA) on Steel Slag-Cement Hydration
| Property | Influence of EDIPA |
| Early Hydration | Promoted |
| Overall Hydration Degree | Improved in early and late stages |
| Ettringite (AFt) Formation | Promoted |
| AFt to AFm Transformation | Facilitated |
| Ca(OH)₂ Crystal Morphology | Changes from hexagonal columns to irregular lamellar structures |
| Compressive Strength | Enhanced, with varying effects on early vs. late strength depending on concentration |
Diethanol-isopropanolamine (DEIPA) is another derivative that has been studied for its role as an admixture in cement-based systems, particularly those containing Basic Oxygen Furnace (BOF) slag. The addition of DEIPA has been shown to improve the early compressive strength of BOF slag-cement mortar.
Mechanistically, DEIPA facilitates the conversion of ettringite (AFt) to monosulphate (AFm). It also enhances the fluidity of the cement mortar by dispersing the BOF slag and cement particles, thereby reducing the interaction forces between them. Furthermore, DEIPA promotes the pozzolanic reaction of the composite system. The solubilizing effect of DEIPA on the iron phase leads to the formation of amine-iron complexes, which promotes the dissolution of dicalcium ferrite (C₂F) in the BOF slag and advances the initial hydration process.
Table 4: Role of Diethanol-isopropanolamine (DEIPA) in BOF Slag-Cement Systems
| Parameter | Effect of DEIPA |
| Early Compressive Strength | Improved |
| AFt to AFm Conversion | Facilitated |
| Mortar Fluidity | Enhanced |
| Pozzolanic Reaction | Promoted |
| Iron Phase Dissolution | Promoted through complexation |
This compound as a Corrosion Inhibitor: Mechanistic Studies
This compound and its derivatives are utilized as corrosion inhibitors, particularly in metalworking fluids and as building blocks for more complex inhibitor molecules. basf.comdow.com The primary mechanism through which organic inhibitors like this compound function is through adsorption onto the metal surface. mdpi.com
Organic corrosion inhibitors typically contain heteroatoms such as nitrogen and oxygen, both of which are present in this compound. These heteroatoms act as adsorption centers, allowing the inhibitor molecule to attach to the metal surface. This adsorption can occur through two main processes: physisorption and chemisorption.
Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
Chemisorption involves the formation of a coordinate-type bond between the metal and the inhibitor molecule through the sharing of lone pair electrons from the nitrogen and oxygen atoms.
The adsorption of this compound or its derivatives forms a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby slowing down both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process. mdpi.com
A specific example is the synthesis of N-octanoic acid this compound, which has been developed as a non-foaming corrosion inhibitor for nonferrous metals like aluminum and its alloys. google.com Furthermore, this compound serves as a building block in the manufacture of triazine-based corrosion inhibitors. dow.com In acid gas treatment processes, this compound is noted for its relatively mild corrosion effect on equipment compared to stronger alkaline absorbents. hoseachem.com
Table 5: Mechanistic Aspects of this compound as a Corrosion Inhibitor
| Mechanism | Description |
| Adsorption | Attachment of inhibitor molecules to the metal surface via nitrogen and oxygen heteroatoms. |
| Film Formation | Creation of a protective barrier layer on the metal surface. |
| Corrosion Reaction Inhibition | Slowing down of both anodic and cathodic corrosion reactions. |
| Building Block | Used in the synthesis of more complex inhibitors like triazine-based compounds. |
Engineering Aspects of this compound in Industrial Processes
This compound, a secondary alkanolamine, has carved a niche in the realm of acid gas removal, primarily in natural gas sweetening and refinery gas treatment. Its chemical structure and properties offer a unique balance of reactivity and selectivity, making it a valuable component in various solvent formulations.
Solvent Blends and Performance in Acid Gas Removal Units
Aqueous solutions of DIPA are effective in removing H₂S and CO₂. Research has shown that blending DIPA with activators like piperazine (B1678402) (Pz) can enhance the absorption of H₂S, particularly at higher gas loadings. For instance, studies on the solubility of H₂S in aqueous DIPA-Pz solutions have provided valuable data for process modeling and design.
Blends of DIPA with other amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP) and piperazine, have also been investigated for the simultaneous removal of H₂S and CO₂. Experimental data indicates that the addition of AMP and Pz to a DIPA-based solvent can increase the loading of CO₂ in the presence of H₂S. This is attributed to the faster reaction kinetics of the activators with CO₂.
The performance of DIPA-based solvent blends is influenced by various operating parameters, including temperature, pressure, and the composition of the gas stream. The table below presents a summary of experimental data on the solubility of acid gases in different DIPA blends.
| Solvent System | Gas Component | Temperature (°C) | Pressure (kPa) | Acid Gas Loading (mol acid gas/mol total amine) | Reference |
| 2.96 m DIPA + 1.20 m Pz (aqueous) | H₂S | 40 | 19 - 1554 | Varies with pressure | utexas.edu |
| 2.96 m DIPA + 1.80 m Pz (aqueous) | H₂S | 60 | 19 - 1554 | Varies with pressure | utexas.edu |
| 2.96 m DIPA + 1.20 m Pz (aqueous) | H₂S | 80 | 19 - 1554 | Varies with pressure | utexas.edu |
| DIPA + AMP + Pz (aqueous, 45 wt% total amine) | H₂S + CO₂ | 70 | 100 - 2100 | Varies with partial pressure | acs.org |
| DIPA (9-21 wt%) + AMP (9-21 wt%) (aqueous) | CO₂ | 50 - 85 | 2.14 - 332 | 0.0531 - 0.8796 | atlantis-press.com |
Furthermore, DIPA is a key component in the Sulfinol process, where it is blended with the physical solvent sulfolane and water. This hybrid solvent formulation leverages the high absorption capacity of the physical solvent and the chemical reactivity of the amine to achieve efficient removal of a wide range of sulfur compounds and acid gases. Thermodynamic models have been developed to predict the solubility of CO₂ and H₂S in aqueous DIPA and sulfolane-DIPA solutions, aiding in the optimization of these processes.
Regeneration and Thermal Stability of this compound Solvents
The regeneration of the solvent and its thermal stability are critical factors in the economic viability and operational reliability of an acid gas removal unit. The energy required to strip the absorbed acid gases from the solvent, known as the regeneration energy, constitutes a significant portion of the operating costs.
Research into blending DIPA with other amines has shown potential for reducing regeneration energy. A study on aqueous blends of monoethanolamine (MEA) and DIPA found that an optimal blending ratio could minimize the regeneration energy. For a solution of 4.01 wt% MEA, 25.99 wt% DIPA, and 70 wt% water, a minimum regeneration energy of 3.44 GJ/t CO₂ was achieved. This represented an 8.7% and 2.6% reduction compared to single MEA and DIPA aqueous solutions, respectively, highlighting a synergistic effect between the two amines bohrium.com.
The thermal stability of the amine solvent is crucial for minimizing solvent degradation, which can lead to operational problems such as foaming, corrosion, and a decrease in absorption efficiency. DIPA has been reported to be sensitive to oxidative degradation. However, studies on its thermal degradation have identified the primary degradation product as 2-(2-hydroxypropyl)-5-methyl-2-oxazolidone (HMPO), which is noted to be more stable than the corresponding oxazolidones formed from MEA or diethanolamine (DEA) utexas.edu.
In the presence of oxygen and hydrogen sulfide (B99878), the formation rate of organic acid degradation products was found to be slightly lower for DIPA compared to DEA tandfonline.com. The table below summarizes key data related to the regeneration and stability of DIPA-based solvents.
| Solvent System | Parameter | Value | Conditions | Reference |
| MEA (4.01 wt%) + DIPA (25.99 wt%) + H₂O (70 wt%) | Minimum Regeneration Energy | 3.44 GJ/t CO₂ | - | bohrium.com |
| Aqueous DIPA | Primary Thermal Degradation Product | 2-(2-hydroxypropyl)-5-methyl-2-oxazolidone (HMPO) | Thermal stress | utexas.edu |
| Aqueous DIPA in the presence of O₂ and H₂S | Organic Acid Degradation | Lower formation rate compared to DEA | Oxidative conditions | tandfonline.com |
The reclamation of DIPA from degraded solvent streams can be challenging. The similar boiling points of DIPA and its primary degradation product, HMPO, make separation by simple distillation difficult utexas.edu. This underscores the importance of operating conditions and solvent management practices that minimize degradation.
Environmental Behavior and Transformation Research Methodologies
Adsorption and Mobility Mechanisms in Geologic Media
The transport of Diisopropanolamine (B56660) in subsurface environments is significantly influenced by its interactions with soil and sediment particles. Research into its adsorption and mobility focuses on elucidating the mechanisms that control its retention and movement in geologic media.
In aqueous systems and soil pore water, this compound acts as a weak base. With a pKa value of approximately 8.9, it becomes increasingly protonated at pH values below this threshold nih.gov. This protonated form, a cation, is readily attracted to negatively charged sites on soil particles.
Batch adsorption experiments have been a primary methodology to study these interactions. Such studies have demonstrated that the principal mechanism for DIPA adsorption in soils and clays is ionic interaction at cation exchange sites nih.gov. The cation exchange capacity (CEC) of a soil, which is a measure of its ability to hold positively charged ions, is a key factor. Soils with a higher CEC exhibit a greater capacity to adsorb DIPA.
Table 1: Adsorption Mechanism of this compound
| Adsorption Factor | Description | Primary Mechanism |
|---|---|---|
| Ionic State | In environments with a pH below 8.9, DIPA is predominantly in its protonated (cationic) form. | Electrostatic attraction |
| Soil Particle Charge | Clay and organic matter particles in soil typically have a net negative charge. | Cation Exchange |
| Cation Exchange Capacity (CEC) | The total capacity of a soil to hold exchangeable cations. | Ionic Interaction |
This table summarizes the key factors and mechanisms involved in the adsorption of this compound in geologic media.
The mineralogical composition of soil, particularly the type and amount of clay minerals, plays a critical role in the mobility of DIPA. Studies have shown that DIPA sorbs strongly to the clay mineral montmorillonite, which is known for its high cation exchange capacity chemeo.com.
The transport of DIPA in the subsurface is, therefore, highly dependent on the aquifer's clay mineralogy. Aquifers rich in clays with high CEC, such as montmorillonite, will significantly retard the movement of DIPA, whereas its transport will be more rapid in sandy aquifers with low clay and organic matter content.
Table 2: Influence of Soil Properties on this compound Mobility
| Soil Property | Influence on DIPA Mobility | Rationale |
|---|---|---|
| High Clay Content (especially Montmorillonite) | Decreased Mobility | High Cation Exchange Capacity leads to strong adsorption. |
| Low Clay Content / Sandy Texture | Increased Mobility | Low Cation Exchange Capacity results in weak adsorption. |
| High Organic Matter Content | Decreased Mobility | Organic matter contributes to the Cation Exchange Capacity. |
| Soil pH < 8.9 | Decreased Mobility | Promotes the protonated, more readily adsorbed form of DIPA. |
This interactive table illustrates how different soil properties can be expected to influence the subsurface transport of this compound.
Biodegradation Pathways and Kinetics by Indigenous Microorganisms
Biodegradation is a key process in the natural attenuation of this compound in the environment. Research in this area focuses on identifying the metabolic pathways and the factors that influence the rate of degradation by naturally occurring microbial populations.
The primary mechanism for the biodegradation of DIPA in the environment is oxidative metabolism chemeo.com. Indigenous microorganisms, such as bacteria, utilize DIPA as a source of carbon and nitrogen. Studies have demonstrated that DIPA is readily biodegradable under aerobic conditions. Furthermore, research has provided evidence that biodegradation of DIPA can also occur under certain anaerobic conditions, specifically under nitrate-reducing, Mn(IV)-reducing, and Fe(III)-reducing conditions univarsolutions.comwikipedia.org.
The rate of this compound biodegradation is influenced by several environmental factors.
Temperature: Microbial activity is generally higher at warmer temperatures, leading to accelerated biodegradation rates. Studies have shown that DIPA is readily consumed under aerobic conditions at both 8°C and 28°C, with the removal following first-order kinetics univarsolutions.comwikipedia.org.
Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, can impact the efficiency of microbial degradation. In environments where these nutrients are limited, the rate of DIPA biodegradation may be slower.
Oxygen Availability: While DIPA can be degraded under both aerobic and some anaerobic conditions, the rates are typically faster in the presence of oxygen.
Table 3: Factors Affecting this compound Biodegradation
| Environmental Factor | Effect on Biodegradation Rate | Optimal Conditions for Degradation |
|---|---|---|
| Temperature | Rate increases with temperature (within microbial tolerance). | Warmer temperatures (e.g., 28°C) generally show faster degradation than cooler temperatures (e.g., 8°C). |
| Oxygen | Aerobic degradation is generally faster than anaerobic degradation. | Aerobic conditions. |
| Nutrients | Adequate levels of nutrients like nitrogen and phosphorus are required for microbial growth and activity. | Nutrient-replete environments. |
| pH | Microbial activity is pH-dependent. | Near-neutral pH is generally optimal for most degrading microorganisms. |
This interactive table outlines the key environmental factors that influence the rate at which this compound is biodegraded by indigenous microorganisms.
Atmospheric Fate and Photo-Oxidation Reactions
The atmospheric fate of this compound is determined by its physical properties and its reactivity with atmospheric oxidants.
Based on its vapor pressure of 1.25 x 10⁻⁴ mm Hg at 25°C, this compound is expected to exist primarily in the vapor phase in the atmosphere nih.gov. In this phase, its primary degradation pathway is through reaction with photochemically-produced hydroxyl radicals (•OH) nih.gov.
The rate constant for the vapor-phase reaction of DIPA with hydroxyl radicals has been estimated to be 1 x 10⁻¹⁰ cm³/molecule-sec at 25°C. This corresponds to an atmospheric half-life of approximately 4 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³ nih.gov. This relatively short half-life suggests that DIPA is not likely to persist for long periods in the atmosphere or be transported over long distances. Direct photolysis is not expected to be a significant removal process for DIPA as it does not absorb light in the environmentally relevant UV spectrum.
Table 4: Atmospheric Fate of this compound
| Atmospheric Process | Significance for this compound | Estimated Rate/Half-life |
|---|---|---|
| Volatilization | Expected to exist as a vapor in the atmosphere. | Vapor Pressure: 1.25 x 10⁻⁴ mm Hg at 25°C nih.gov. |
| Reaction with Hydroxyl Radicals (•OH) | The primary atmospheric degradation pathway. | Atmospheric half-life of approximately 4 hours nih.gov. |
| Direct Photolysis | Not expected to be a significant removal process. | Does not absorb light at wavelengths >290 nm. |
This table provides a summary of the key processes governing the atmospheric fate of this compound.
Advanced Analytical Methodologies for Diisopropanolamine Quantification and Speciation
High-Performance Liquid Chromatography (HPLC) with Derivatization Techniques
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the quantification of Diisopropanolamine (B56660) (DIPA). Due to its lack of a strong chromophore, direct detection of DIPA by UV or fluorescence is impractical. Consequently, pre-column derivatization is an essential step to attach a chromophoric or fluorophoric tag to the DIPA molecule, rendering it detectable. nih.govthermofisher.com This chemical modification not only enables sensitive detection but also improves the chromatographic behavior of the polar amine on reverse-phase columns. nih.gov
UV and Fluorescence Detection Strategies
The most common strategy for enhancing the detectability of DIPA involves derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). nih.gov This reagent reacts with the secondary amine group of DIPA under mild, slightly alkaline conditions to form a stable derivative that exhibits strong ultraviolet (UV) absorbance and fluorescence properties. nih.gov This transformation allows for highly sensitive and selective quantification in complex matrices such as water and soil. nih.gov
The reaction is typically facilitated by a borate (B1201080) buffer to maintain an optimal pH (around 9.5). nih.gov After derivatization, the sample can be directly injected into the HPLC system. nih.gov Fluorescence detection generally offers higher sensitivity and selectivity compared to UV detection, minimizing potential interferences from other compounds in the sample matrix. nih.gov Any compound that is UV-absorptive or fluorescent and has a similar retention time to the FMOC-Cl derivative of DIPA can be a potential interference, necessitating confirmation by a secondary method if doubt exists. nih.gov
| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method | Reference |
|---|---|---|---|---|
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | UV, Fluorescence | nih.govnih.gov |
| o-phthalaldehyde | OPA | Primary Amines | Fluorescence | nih.gov |
| 5-dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence | nih.govthermofisher.com |
| 4-dinitrofluorobenzene | DNFB | Primary and Secondary Amines | UV | nih.gov |
Optimization of Chromatographic Columns and Mobile Phases
Effective separation of the derivatized DIPA from the excess reagent and other matrix components is critical for accurate quantification. This is achieved through careful optimization of the stationary and mobile phases. thermofisher.com
Chromatographic Columns: The standard for this analysis is a reverse-phase octadecylsilyl (C18) column. nih.gov These columns feature a non-polar stationary phase that retains the relatively non-polar FMOC-DIPA derivative, allowing for separation from more polar interferences. The choice of column particle size and length can affect resolution and analysis time; shorter columns with smaller particles can lead to faster analyses, but optimization is key to maintaining adequate resolution. gov.bc.ca
Mobile Phases: The mobile phase in reverse-phase HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. thermofisher.commetrohm.com For the analysis of derivatized DIPA, a gradient elution is often employed, where the proportion of the organic solvent is increased over the course of the analysis. This ensures that the derivatized analyte is eluted with a good peak shape in a reasonable time. metrohm.com
The pH of the mobile phase is another crucial parameter, as it can affect the ionization state of the analytes and, consequently, their retention. thermofisher.com Buffers, such as phosphate buffers, are commonly added to the mobile phase to control and stabilize the pH, ensuring reproducible retention times. nih.govgov.bc.ca Optimization involves adjusting the solvent ratio, buffer concentration, pH, and flow rate to achieve the best balance of resolution, peak symmetry, and analysis time. gov.bc.cathermofisher.com
| Parameter | Typical Condition/Selection | Purpose | Reference |
|---|---|---|---|
| Stationary Phase (Column) | Octadecylsilyl (C18), Reverse-Phase | Separation based on hydrophobicity. | nih.gov |
| Mobile Phase (Organic) | Acetonitrile or Methanol | Adjusts polarity and elution strength. | thermofisher.com |
| Mobile Phase (Aqueous) | Buffered Water (e.g., Phosphate Buffer) | Controls pH for consistent analyte ionization and retention. | nih.govgov.bc.ca |
| Elution Mode | Gradient Elution | Improves resolution for complex samples and reduces run time. | metrohm.com |
| pH Control | Adjusted to be within ±1 unit of analyte's pKa for optimal results. | Ensures consistent retention and peak shape. | metrohm.com |
| Flow Rate | Optimized for balance between analysis time and resolution (e.g., 1.2 mL/min). | Affects separation efficiency and analysis speed. | thermofisher.comgov.bc.ca |
Gas Chromatography (GC) with Selective Detectors
Gas Chromatography (GC) offers an alternative for the analysis of this compound. While direct injection is possible, the high polarity and presence of active hydrogen atoms in the DIPA molecule can lead to poor chromatographic performance, characterized by peak tailing and irreversible adsorption onto the column. lcms.cz To overcome these issues, derivatization is employed to convert DIPA into a more volatile and less polar derivative suitable for GC analysis. thermofisher.comlcms.cz
Derivatization for Volatile Derivative Formation
The primary goal of derivatization in GC is to replace the active hydrogens in the amine and hydroxyl groups of DIPA with non-polar functional groups. lcms.cz This modification reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and thermal stability. thermofisher.com Two common derivatization techniques for amines and alcohols are acylation and silylation.
Acylation: This technique involves reacting DIPA with an acylating agent, often a fluorinated anhydride like Trifluoroacetic anhydride (TFAA). metrohm.comthermofisher.com The reaction forms stable, volatile trifluoroacetyl derivatives. thermofisher.combio-rad.com The introduction of fluorine atoms into the molecule also significantly enhances its response to an Electron Capture Detector (ECD). thermofisher.combio-rad.com The reaction is typically fast and can be performed under mild conditions. bio-rad.com
Silylation: This is one of the most common derivatization methods in GC. lcms.cz A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the amine and hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. lcms.cz The resulting TMS-derivatized DIPA is significantly more volatile and less polar, leading to improved peak shape and amenability to a wider range of GC columns. lcms.cz The reactivity for silylation is generally higher for alcohols than for amines, and a catalyst like trimethylchlorosilane (TMCS) may be added to enhance the reaction for more hindered groups. lcms.cz
Detector Selection for Enhanced Sensitivity and Specificity
The choice of detector is crucial for achieving the desired sensitivity and selectivity in the analysis of DIPA.
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and can be used for the analysis of DIPA. nih.gov It provides a robust and linear response. However, its lack of selectivity can be a disadvantage when analyzing complex matrices where interferences may be present. researchgate.net
Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus. thermofisher.com This makes it an excellent choice for DIPA analysis, as it will provide a strong signal for the analyte while showing little to no response for hydrocarbon-based interferences in the sample matrix. This high degree of specificity significantly reduces the need for extensive sample cleanup. thermofisher.com A Nitrogen Chemiluminescence Detector (NCD) offers similar high selectivity for nitrogen-containing compounds. thermofisher.com
Electron Capture Detector (ECD): While not suitable for underivatized DIPA, the ECD is extremely sensitive to compounds containing electronegative atoms, such as halogens. thermofisher.com It is the ideal detector for DIPA that has been derivatized with a fluorinated reagent like TFAA, allowing for trace-level quantification. thermofisher.com
| Derivatization Method | Reagent Example | Derivative Formed | Recommended Detector | Rationale | Reference |
|---|---|---|---|---|---|
| None (Direct Analysis) | N/A | This compound | FID, NPD | NPD provides selectivity for nitrogen; direct analysis may suffer from poor peak shape. | nih.govlcms.czthermofisher.com |
| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl-DIPA | ECD, FID | ECD offers very high sensitivity for the fluorinated derivative. | thermofisher.comthermofisher.combio-rad.com |
| Silylation | BSTFA | TMS-DIPA | FID, NPD | Improves volatility and peak shape for general detection by FID or selective detection by NPD. | lcms.czlcms.cz |
Ion Chromatography (IC) for Aqueous and Solid Matrix Analysis
Ion Chromatography (IC) is a powerful technique for the determination of ionic species and is well-suited for the analysis of water-soluble amines like this compound in various matrices. lcms.czthermofisher.com As a weak base, DIPA exists in its protonated, cationic form in acidic to neutral solutions, allowing for its separation using cation-exchange chromatography. bio-rad.com A major advantage of IC is that it often allows for the direct analysis of aqueous samples with minimal preparation and without the need for derivatization. lcms.cz
The fundamental principle of IC for DIPA analysis involves a cation-exchange stationary phase. bio-rad.com The sample is introduced into an eluent stream and passed through a column packed with a resin containing fixed negative charges (e.g., sulfonate groups). Cations in the sample, including protonated DIPA, compete with eluent cations for these exchange sites. The separation is based on the relative affinity of each cation for the stationary phase. bio-rad.com
For analysis in solid matrices like soil, an initial extraction step is required. This typically involves extracting the sample with a dilute acid, such as hydrochloric acid, to solubilize the DIPA. gov.bc.ca The resulting extract can then be filtered and analyzed by IC. gov.bc.ca
The most common detection method in IC for amines is suppressed conductivity. thermofisher.comthermofisher.com The high conductivity of the acidic eluent (e.g., methanesulfonic acid) used for separation is reduced by a suppressor device placed after the analytical column. thermofisher.com This device chemically removes the eluent's conductive ions, lowering the background noise. thermofisher.commetrohm.com Simultaneously, the analyte is converted to a more conductive form (e.g., its hydroxide), which significantly enhances the signal-to-noise ratio and improves detection limits. thermofisher.com This makes suppressed conductivity a highly sensitive method for determining alkanolamines. lcms.czthermofisher.com
| Component | Description/Typical Choice | Function | Reference |
|---|---|---|---|
| Separation Mechanism | Cation-Exchange Chromatography | Separates DIPA based on its positive charge. | bio-rad.com |
| Stationary Phase | Sulfonated polymer resin | Provides negatively charged sites for cation interaction. | lcms.cz |
| Eluent | Dilute acid (e.g., Methanesulfonic acid - MSA) | Carries the sample and elutes the separated cations. | lcms.cz |
| Detection | Suppressed Conductivity | Provides high sensitivity by reducing background conductivity and enhancing analyte signal. | thermofisher.comthermofisher.com |
| Sample Preparation (Aqueous) | Filtration, Dilution | Removes particulates and adjusts concentration to the linear range. | gov.bc.ca |
| Sample Preparation (Solid) | Acid Extraction (e.g., with HCl) followed by filtration | Solubilizes DIPA from the solid matrix for analysis. | gov.bc.ca |
Tandem Mass Spectrometry (MS/MS) for Trace Analysis and Metabolite Identification
Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the quantification of this compound at trace levels and the identification of its metabolites, owing to its high sensitivity and selectivity. The methodology involves the use of a liquid chromatography system coupled to a mass spectrometer. The chromatographic step, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography, separates this compound from the sample matrix.
Upon introduction into the mass spectrometer, this compound is ionized, typically forming a protonated molecule [M+H]⁺. In the first stage of the mass spectrometer, this precursor ion is selectively isolated. Subsequently, in a collision cell, the precursor ion undergoes collision-induced dissociation (CID), where it collides with an inert gas, leading to its fragmentation into characteristic product ions. The second stage of the mass spectrometer then analyzes these product ions. This process of selecting a precursor ion and monitoring its specific fragment ions, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling trace-level quantification.
For metabolite identification, the fragmentation patterns of potential metabolites are compared to that of the parent compound, this compound. Common metabolic transformations include oxidation, N-dealkylation, and conjugation. By analyzing the mass shifts and the fragmentation pathways, the structure of the metabolites can be elucidated. High-resolution mass spectrometry is often employed in these studies to provide accurate mass measurements, which aids in determining the elemental composition of the metabolites.
A typical LC-MS/MS method for the analysis of this compound might utilize a HILIC column with an isocratic elution. The mobile phase could consist of a mixture of acetonitrile and an aqueous buffer like ammonium formate. The mass spectrometer would be operated in positive electrospray ionization (ESI) mode.
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 134.1 |
| Collision Energy (eV) | 20 |
| Product Ion 1 (m/z) | 41.0 |
| Product Ion 2 (m/z) | 98.1 |
| Product Ion 3 (m/z) | 58.1 |
| Product Ion 4 (m/z) | 56.0 |
| Product Ion 5 (m/z) | 59.0 |
Evaporative Light Scattering Detection in Chromatographic Systems
Evaporative Light Scattering Detection (ELSD) is a valuable alternative for the quantification of this compound, particularly when the compound lacks a strong UV-absorbing chromophore, making analysis by UV detection challenging. ELSD is a universal detector that responds to any analyte that is less volatile than the mobile phase. docbrown.info
The principle of ELSD involves three main stages: nebulization, evaporation, and detection. First, the eluent from the HPLC column is nebulized into a fine aerosol of droplets with the aid of an inert gas, typically nitrogen. These droplets are then passed through a heated drift tube where the mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte, this compound. Finally, these particles enter a detection cell where they pass through a light beam. The scattered light is measured by a photodetector, and the signal is proportional to the mass of the analyte.
For the analysis of this compound, a reversed-phase HPLC method is often employed. The choice of mobile phase is critical for ELSD, as it must be sufficiently volatile to be completely evaporated in the drift tube. A mixture of methanol and water with a volatile modifier like trichloroacetic acid is a common choice. The ELSD parameters, such as the drift tube temperature and the nebulizer gas flow rate, must be optimized to achieve maximum sensitivity. The drift tube temperature should be high enough to ensure complete evaporation of the mobile phase but not so high as to cause degradation of the analyte.
A key advantage of ELSD is its compatibility with gradient elution, which is often necessary for separating complex mixtures. Unlike refractive index detectors, ELSD provides a stable baseline during gradient analysis. However, the response of ELSD is not linear with the analyte concentration and often follows a power law relationship. Therefore, for accurate quantification, a calibration curve must be constructed using a suitable response function.
| Parameter | Value |
|---|---|
| HPLC Column | XBridge C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol and 0.1% Trichloroacetic Acid |
| Flow Rate | 1.0 mL/min |
| ELSD Sprayer Temperature | 60 °C |
| ELSD Drift Tube Temperature | 90 °C |
| Nebulizer Gas | Nitrogen |
Interactions with Biological Systems: Mechanistic Cellular Research
Impact on Choline Uptake Mechanisms in Cultured Cells
Diisopropanolamine (B56660) (DIPA) has been shown to interact with the choline uptake mechanisms in cultured cells, a critical process for the synthesis of essential cellular components. Research using Chinese hamster ovary (CHO) cells indicates that DIPA can inhibit the uptake of choline in a dose-dependent manner. nih.gov This inhibitory effect is a key aspect of its interaction with cellular machinery.
In a comparative study, the potency of DIPA's inhibition of choline uptake was found to be approximately three to four times less than that of diethanolamine (B148213) (DEA), a structurally related secondary alcohol amine. nih.gov The inhibition of choline uptake is a significant finding, as choline is a vital nutrient for maintaining the structural integrity of cell membranes and is a precursor for the neurotransmitter acetylcholine. The disruption of its uptake can have cascading effects on various cellular functions. The mechanism by which DIPA inhibits choline uptake is thought to be competitive, given its structural similarity to choline.
The table below summarizes the comparative inhibitory effects of DIPA and DEA on choline uptake in CHO cells.
| Compound | Relative Inhibitory Potency on Choline Uptake |
| This compound (DIPA) | Less Potent |
| Diethanolamine (DEA) | 3-4 times more potent than DIPA |
This table illustrates the relative potency of DIPA in inhibiting choline uptake compared to DEA, based on data from studies on Chinese hamster ovary cells. nih.gov
Modulation of Phospholipid Synthesis Pathways
In studies conducted with Chinese hamster ovary (CHO) cells, DIPA, unlike the related compound diethanolamine (DEA), did not induce significant changes in the synthesis rates of several key phospholipids. nih.gov Specifically, the synthesis of phosphatidylethanolamine, phosphatidylcholine, and sphingomyelin was not altered at non-toxic or moderately toxic concentrations of DIPA. nih.gov This suggests that while DIPA can interfere with the initial step of choline transport into the cell, it does not significantly disrupt the downstream enzymatic pathways responsible for phospholipid assembly.
This finding distinguishes DIPA from other amino alcohols like DEA, whose toxicity is more closely linked to alterations in phospholipid metabolism and the depletion of choline pools. nih.gov The lack of a significant effect on phospholipid synthesis pathways indicates a lower potential for DIPA to cause the kind of cellular disruption associated with choline deficiency induced by other similar compounds.
Metabolic Incorporation of this compound into Cellular Components
The metabolic fate of xenobiotics within a cell is a critical determinant of their biological activity and potential toxicity. In the case of this compound, research has shown that it is minimally incorporated into cellular phospholipids. This low level of metabolic integration into cellular components is a key feature that differentiates it from other structurally similar amino alcohols.
A study utilizing radiolabeled DIPA ([14C]-DIPA) in Chinese hamster ovary (CHO) cells found that only a very small fraction, approximately 0.004% of the administered dose, was metabolically incorporated into phospholipids. nih.gov This level of incorporation is over 30 times less than that observed for diethanolamine ([14C]-DEA) under similar experimental conditions. nih.gov
The following table presents a comparative overview of the metabolic incorporation of DIPA and DEA into the phospholipids of CHO cells.
| Compound | Percentage of Administered Dose Incorporated into Phospholipids |
| This compound (DIPA) | ~0.004% |
| Diethanolamine (DEA) | >0.12% (>30-fold higher than DIPA) |
This table highlights the significant difference in the extent of metabolic incorporation into phospholipids between DIPA and DEA in a cultured cell model. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
